molecular formula C25H33N5O2 B2472401 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide CAS No. 921901-84-0

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide

Cat. No. B2472401
CAS RN: 921901-84-0
M. Wt: 435.572
InChI Key: FZSCJZHLWNMEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C25H33N5O2 and its molecular weight is 435.572. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ABCB1 Inhibitors

The compound belongs to a class of molecules that have been investigated for their ability to inhibit ABCB1, a protein involved in drug resistance. Compounds with structures featuring elements such as methylpiperazine and tetrahydroquinoline have demonstrated potential in modulating the activity of this protein, which is crucial in the context of cancer treatment and the efficacy of chemotherapy drugs (Colabufo et al., 2008).

P2X7 Nucleotide Receptor Antagonists

Research has also explored the role of isoquinoline derivatives as antagonists of the P2X7 nucleotide receptor, which is implicated in inflammatory and pain responses. Specific structural analogues have shown selectivity in inhibiting the human version of this receptor, suggesting a potential pathway for developing new anti-inflammatory and analgesic agents (Humphreys et al., 1998).

Anticancer Activities

Compounds with similar structural motifs have been synthesized and evaluated for their anticancer activities, demonstrating the potential of such molecules in targeting various mechanisms of cancer cell proliferation and survival. This includes the inhibition of topoisomerase I, a key enzyme in DNA replication, highlighting the therapeutic potential of these compounds in oncology (Ruchelman et al., 2004).

Corrosion Inhibition

Beyond biological applications, derivatives of quinoline, including those with methylpiperazine groups, have been studied for their efficacy as corrosion inhibitors, demonstrating the chemical versatility and applicability of these compounds in industrial settings. The inhibitory effects on metal corrosion suggest potential applications in materials science and engineering (About et al., 2020).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-28-13-15-30(16-14-28)23(20-10-11-22-19(17-20)7-6-12-29(22)2)18-26-24(31)25(32)27-21-8-4-3-5-9-21/h3-5,8-11,17,23H,6-7,12-16,18H2,1-2H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSCJZHLWNMEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.